methanone CAS No. 827320-73-0](/img/structure/B14229968.png)
[1-(1H-Indol-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Indol-3-yl)-3,4-dihydroisoquinolin-2(1H)-ylmethanone: is a complex organic compound that features an indole moiety fused with a dihydroisoquinoline structure and a phenylmethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Indol-3-yl)-3,4-dihydroisoquinolin-2(1H)-ylmethanone typically involves multi-step organic reactions One common method starts with the preparation of the indole derivative, followed by the formation of the dihydroisoquinoline ring through cyclization reactions
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Alcohol derivatives from the reduction of the carbonyl group.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to natural biomolecules.
Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1H-Indol-3-yl)-3,4-dihydroisoquinolin-2(1H)-ylmethanone involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the dihydroisoquinoline structure may influence dopamine pathways. These interactions can modulate neurotransmitter activity, making the compound of interest in neuropharmacology.
Comparación Con Compuestos Similares
1-(1H-Indol-3-yl)-3,4-dihydroisoquinolin-2(1H)-ylmethanol): Similar structure but with an alcohol group instead of a ketone.
1-(1H-Indol-3-yl)-3,4-dihydroisoquinolin-2(1H)-ylethanone): Similar structure with an ethanone group.
Uniqueness: The unique combination of the indole, dihydroisoquinoline, and phenylmethanone groups in 1-(1H-Indol-3-yl)-3,4-dihydroisoquinolin-2(1H)-ylmethanone) provides distinct chemical properties and biological activities that are not observed in the similar compounds listed above.
Propiedades
Número CAS |
827320-73-0 |
|---|---|
Fórmula molecular |
C24H20N2O |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
[1-(1H-indol-3-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C24H20N2O/c27-24(18-9-2-1-3-10-18)26-15-14-17-8-4-5-11-19(17)23(26)21-16-25-22-13-7-6-12-20(21)22/h1-13,16,23,25H,14-15H2 |
Clave InChI |
NSSQKHPTZZLMNT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(C2=CC=CC=C21)C3=CNC4=CC=CC=C43)C(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


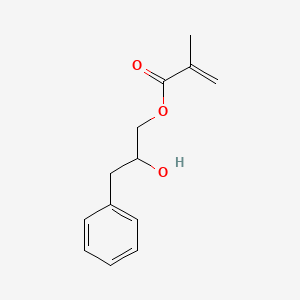
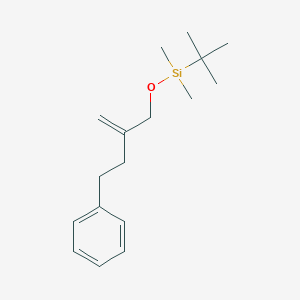
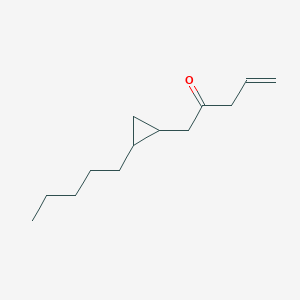
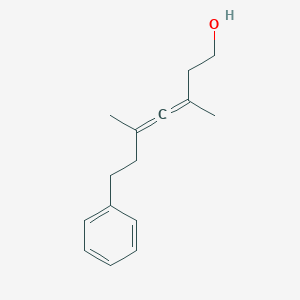
![Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate](/img/structure/B14229917.png)
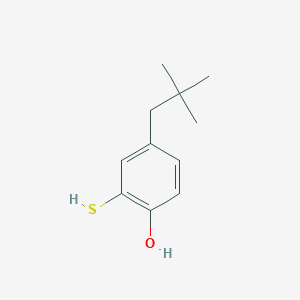
![3-(2-Bromopyridin-4-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14229925.png)
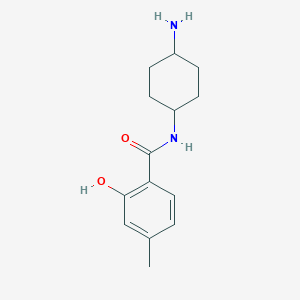
![Benzenesulfonamide, N-[1-(chloromethyl)-2-phenylethyl]-4-methyl-](/img/structure/B14229928.png)
![2-Bromo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B14229932.png)
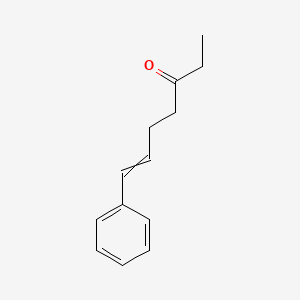

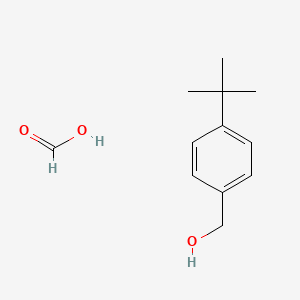
![1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14229964.png)
